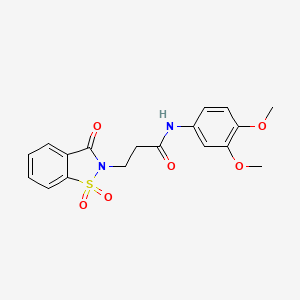

N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

This compound is a benzothiazole derivative featuring a 3,4-dimethoxyphenyl group linked via a propanamide chain to a 1,1,3-trioxo-1,2-benzothiazol-2-yl moiety. The structure combines electron-donating methoxy groups with a sulfonamide-like benzothiazole ring, which is known for its bioactivity in antimicrobial and anti-inflammatory contexts .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-25-14-8-7-12(11-15(14)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOGABJQJODEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and safety profile based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a propanamide functional group. This molecular architecture is believed to contribute to its biological activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria. Specifically, it has shown significant activity against Escherichia coli (E. coli), particularly strains that exhibit antibiotic resistance.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC for E. coli was determined to be as low as 8 μM, indicating potent antibacterial activity.

- Mechanism of Action: The compound acts primarily by inhibiting bacterial topoisomerase I, a crucial enzyme for DNA replication in bacteria. This inhibition is selective and does not significantly affect human topoisomerase I or II at therapeutic concentrations .

Safety Profile

In vitro studies have demonstrated that N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exhibits low toxicity towards mammalian cells. At concentrations required for antibacterial activity, it does not induce cytotoxic effects or mutagenicity .

Study on E. coli Resistance

A systematic study evaluated the effectiveness of the compound against clinical strains of E. coli isolated from urinary tract infections (UTIs). The results indicated that the compound maintained its antibacterial efficacy even against resistant strains.

Table 1: Antibacterial Activity Summary

| Strain | MIC (μM) | MBC (μM) | Post-Antibiotic Effect (h) |

|---|---|---|---|

| E. coli K-12 | 8 | 16 | >24 |

| Clinical strain A | 6 | 12 | >20 |

| Clinical strain B | 10 | 20 | >22 |

Mechanistic Studies

Further mechanistic studies revealed that the compound functions as a poison inhibitor of bacterial topoisomerase I. This was confirmed through various assays including cleavage-religation assays and DNA unwinding assays .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exhibit promising anticancer properties. Molecular docking studies have suggested that such compounds may act as inhibitors of key enzymes involved in cancer progression. For instance, studies have shown that related benzothiazole derivatives can inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer development .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies suggest that it may interact with inflammatory pathways, potentially serving as a lead compound for the development of new anti-inflammatory drugs . The structural characteristics of the compound allow it to modulate inflammatory mediators effectively.

Biochemical Interactions

2.1 DNA and Protein Binding Studies

Recent studies have focused on the interaction of this compound with DNA and proteins such as bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and bioavailability of the compound. Techniques such as UV-visible spectroscopy and fluorescence spectroscopy have been employed to elucidate these interactions, revealing binding affinities that could inform future drug design .

2.2 Molecular Docking Studies

Molecular docking studies have been pivotal in predicting how N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide interacts with various biological targets. The results indicate that this compound can fit into active sites of target proteins effectively, suggesting a mechanism of action that could be explored further for therapeutic applications .

Synthesis and Characterization

The synthesis of N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves multiple steps that ensure high purity and yield. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Experimental Findings

4.1 Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds, researchers found that derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways . This supports the potential application of N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide in cancer therapy.

4.2 Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects through in vivo models where compounds were administered to induce inflammation. Results showed a marked reduction in inflammatory markers compared to controls . This reinforces the therapeutic potential of this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of the 3,4-dimethoxyphenyl substituent and the trioxo-benzothiazole system. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

*LogP values estimated via computational tools (e.g., ChemAxon).

Key Observations :

Substituent Effects :

- The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density and solubility compared to the 3-acetylphenyl analog (), which is more lipophilic due to the acetyl group. Methoxy substituents may also improve binding to polar enzyme active sites .

- In contrast, 4-chlorophenyl derivatives () exhibit higher lipophilicity and are associated with antioxidant activity, suggesting that the target compound’s methoxy groups may shift its bioactivity toward antimicrobial or anti-inflammatory pathways .

Benzothiazole Core Modifications :

- The 1,1,3-trioxo-benzothiazole system (target compound) introduces sulfone groups, which can enhance stability and hydrogen-bonding capacity compared to the simpler 3-oxo-benzothiazole in . This modification may improve target selectivity in enzyme inhibition .

- Propyl ester derivatives () show volatility and moderate antimicrobial activity, whereas the propanamide linker in the target compound likely reduces volatility and increases metabolic stability .

Biological Activity Trends :

- Benzothiazoles with electron-withdrawing groups (e.g., sulfones, chlorophenyl) tend to exhibit stronger antimicrobial activity, while electron-donating groups (e.g., methoxy) may favor anti-inflammatory or kinase-inhibitory effects .

- Hydroxamic acid derivatives () prioritize metal chelation (e.g., iron), whereas the target compound’s amide linkage suggests protease or kinase targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.